Ethyl 7-methoxyimidazo[1,2-a]pyridine-3-carboxylate

Anticancer Cytotoxicity Structure-Activity Relationship

Ethyl 7-methoxyimidazo[1,2-a]pyridine-3-carboxylate (CAS 1644071-15-7) delivers definitive SAR advantages over close analogs. It demonstrates a 1.8-fold improvement in HeLa cytotoxicity (IC50 8.4 µM) versus the methyl ester (IC50 15.2 µM). The ethyl ester at C3 provides a balanced logP (~1.5–2.5) and serves as a versatile synthetic handle, ideal for generating lipophilic analogues without late-stage modifications. With a predicted density of 1.24 g/cm³ and commercial availability up to 98% purity, this building block ensures reproducible multi-step syntheses and reliable analytical method development. Choose this specific substitution pattern to maximize assay sensitivity and accelerate your medicinal chemistry program.

Molecular Formula C11H12N2O3
Molecular Weight 220.22 g/mol
CAS No. 1644071-15-7
Cat. No. B3244953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-methoxyimidazo[1,2-a]pyridine-3-carboxylate
CAS1644071-15-7
Molecular FormulaC11H12N2O3
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C2N1C=CC(=C2)OC
InChIInChI=1S/C11H12N2O3/c1-3-16-11(14)9-7-12-10-6-8(15-2)4-5-13(9)10/h4-7H,3H2,1-2H3
InChIKeyRHENNWIWLFFRTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 7-methoxyimidazo[1,2-a]pyridine-3-carboxylate (CAS 1644071-15-7): Core Scaffold and Fundamental Properties for Medicinal Chemistry Procurement


Ethyl 7-methoxyimidazo[1,2-a]pyridine-3-carboxylate (CAS: 1644071-15-7) is a heterocyclic small molecule belonging to the privileged imidazo[1,2-a]pyridine scaffold, characterized by a fused bicyclic system and defined substituents (ethyl ester at C3, methoxy at C7) [1]. It is a key synthetic building block for generating diverse biologically active analogues, with the imidazo[1,2-a]pyridine core being a foundational element in several marketed drugs [2]. The compound has a molecular weight of 220.23 g/mol and a predicted density of 1.24 g/cm³ [1].

Ethyl 7-methoxyimidazo[1,2-a]pyridine-3-carboxylate (CAS 1644071-15-7): Why In-Class Analogs Cannot Be Interchanged in Research Programs


While numerous imidazo[1,2-a]pyridine derivatives are commercially available, direct substitution of Ethyl 7-methoxyimidazo[1,2-a]pyridine-3-carboxylate with close structural analogs (e.g., the corresponding methyl ester, carboxylic acid, or 7-hydroxy derivative) introduces critical differences in reactivity, physicochemical properties, and biological readout. The precise substitution pattern—specifically the combination of the 3-position ethyl ester and 7-position methoxy group—dictates the compound's lipophilicity, hydrogen bonding capacity, and metabolic liability . These variations translate into quantifiable shifts in cellular potency, as demonstrated by comparative cytotoxicity data, and impact the compound's utility as a synthetic intermediate . The following quantitative evidence underscores why this specific substitution pattern is essential for achieving reproducible outcomes in structure-activity relationship (SAR) campaigns.

Ethyl 7-methoxyimidazo[1,2-a]pyridine-3-carboxylate (CAS 1644071-15-7): Quantitative Differentiation vs. Closest Analogs for Informed Procurement


Cytotoxicity Profile Against Human Cancer Cell Lines: Direct Comparison with Methyl Ester Analog

In a standardized cytotoxicity panel against human cancer cell lines, Ethyl 7-methoxyimidazo[1,2-a]pyridine-3-carboxylate (the ethyl ester) demonstrated distinct potency compared to its direct structural analog, Methyl 7-methoxyimidazo[1,2-a]pyridine-3-carboxylate (the methyl ester). The ethyl ester exhibited an IC50 of 8.4 µM against HeLa (cervical cancer) cells, whereas the methyl ester showed reduced activity with an IC50 of 15.2 µM, representing a 1.8-fold improvement in potency for the ethyl derivative . This difference underscores that the ethyl ester is not an interchangeable building block but a distinct chemical entity with quantifiably different biological activity.

Anticancer Cytotoxicity Structure-Activity Relationship

Lipophilicity and Predicted Membrane Permeability: Cross-Study Comparison with Carboxylic Acid and Hydroxy Analogs

The physicochemical properties of Ethyl 7-methoxyimidazo[1,2-a]pyridine-3-carboxylate position it advantageously for cell-based assays relative to its polar analogs. While direct logP measurement for this specific compound is not publicly available, cross-study analysis of structurally related imidazo[1,2-a]pyridine-3-carboxylates allows for robust class-level inference. Analogs lacking the ethyl ester (e.g., the free carboxylic acid) exhibit significantly higher polarity and lower membrane permeability, whereas the ethyl ester is predicted to have a logP in the range of 1.5-2.5, consistent with compounds like Ethyl imidazo[1,2-a]pyridine-6-carboxylate (logP = 1.51) [1]. Furthermore, the 7-hydroxy analog is expected to be substantially more hydrophilic due to its hydrogen bond donor capacity, making the methoxy group a critical determinant of balanced lipophilicity .

Lipophilicity ADME Drug-likeness

Commercially Available Purity and Quality Control Documentation: Vendor-Reported Purity and Certificates of Analysis

Ethyl 7-methoxyimidazo[1,2-a]pyridine-3-carboxylate is commercially available from multiple reputable suppliers with verified purity levels. Bidepharm reports a standard purity of 95% and provides batch-specific certificates of analysis including NMR, HPLC, and GC . Aladdin offers the compound at ≥97% purity, with storage conditions specified as 2-8°C . MolCore lists the compound at NLT 98% purity under ISO-certified systems . In contrast, many less-characterized imidazo[1,2-a]pyridine derivatives are offered at lower purities (e.g., 90-95%) without comprehensive QC documentation, which can introduce variability in downstream assays.

Purity Quality Control Procurement

Ethyl 7-methoxyimidazo[1,2-a]pyridine-3-carboxylate (CAS 1644071-15-7): Research and Industrial Applications Informed by Quantitative Differentiation


Cytotoxicity Screening in Oncology Drug Discovery

The compound's demonstrated activity against HeLa cervical cancer cells (IC50 = 8.4 µM) and its clear differentiation from the methyl ester analog make it a valuable tool for preliminary anticancer SAR studies . Researchers focused on cervical cancer models should prioritize this ethyl ester derivative over the less potent methyl ester (IC50 = 15.2 µM) to maximize sensitivity in primary screens .

Synthetic Intermediate for Optimized Imidazo[1,2-a]pyridine Derivatives

The ethyl ester at C3 serves as a versatile handle for further synthetic elaboration. The compound's predicted logP (~1.5-2.5) [1] makes it a suitable starting point for generating more lipophilic analogues without the need for extensive late-stage modifications. Its commercial availability in high purity (up to 98%) supports reproducible multi-step synthesis .

Physicochemical Profiling and ADME Assessment

Given the class-level inference that the ethyl ester provides a balanced lipophilicity profile compared to more polar analogs [1], this compound is well-suited for early-stage ADME evaluation. Its predicted density of 1.24 g/cm³ [2] and favorable logP range make it a candidate for membrane permeability studies in cell-based models.

Quality Control and Analytical Method Development

The availability of detailed certificates of analysis (including NMR, HPLC, and GC) from vendors like Bidepharm positions this compound as a reliable standard for analytical method development. Its well-characterized purity profile supports its use as a reference standard in HPLC or LC-MS method validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 7-methoxyimidazo[1,2-a]pyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.